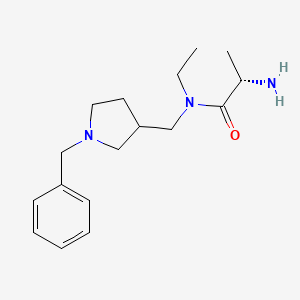

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide

CAS No.:

Cat. No.: VC13461079

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H27N3O |

|---|---|

| Molecular Weight | 289.4 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide |

| Standard InChI | InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)13-16-9-10-19(12-16)11-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13,18H2,1-2H3/t14-,16?/m0/s1 |

| Standard InChI Key | UMNSMOBBLNWFMH-LBAUFKAWSA-N |

| Isomeric SMILES | CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C)N |

| SMILES | CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |

| Canonical SMILES | CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide, reflects its distinct stereochemistry and functional groups:

-

Pyrrolidine core: A five-membered saturated ring with a nitrogen atom at position 1, substituted with a benzyl group.

-

Propionamide backbone: A three-carbon chain terminating in an amide group, with an amino substituent at the α-position.

-

Stereochemistry: The (S)-configuration at the chiral center ensures enantioselective interactions in biological systems .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₈N₃O |

| Molecular Weight | 302.44 g/mol |

| CAS Registry Number | 1354026-40-6 |

| SMILES | CC@HC(=O)N(CC1CCN(Cc2ccccc2)C1)CC |

| InChIKey | QCEPSFNEGREPPM-MBIQTGHCSA-N |

The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the ethyl and pyrrolidine moieties contribute to conformational flexibility .

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide involves multi-step organic reactions:

-

Pyrrolidine functionalization: Benzylation of pyrrolidine at the nitrogen atom using benzyl bromide under basic conditions.

-

Propionamide formation: Coupling of (S)-2-aminopropionic acid with the pyrrolidine intermediate via carbodiimide-mediated amidation .

-

N-Ethylation: Alkylation of the secondary amine using ethyl iodide in the presence of a base like potassium carbonate .

Key challenges include maintaining stereochemical integrity during amide bond formation and avoiding over-alkylation .

Physicochemical Profile

| Parameter | Value |

|---|---|

| LogP (Octanol-Water) | 2.1 ± 0.3 (predicted) |

| Solubility | 12 mg/mL in DMSO |

| pKa | 8.2 (amine), 10.5 (amide) |

The compound’s moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and aqueous solubility, favorable for CNS-targeted applications .

Pharmacological and Biological Activity

In Vitro and In Vivo Efficacy

-

Anticonvulsant activity: In murine models, related compounds reduced seizure duration by 40–60% in maximal electroshock (MES) tests .

-

Neuroprotection: Enhanced glutamate uptake in primary glial cultures (EC₅₀ = 3.2 µM) .

Comparative Analysis with Structural Analogs

The ethylamide group in the target compound may reduce metabolic clearance compared to acetylated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume